molecular formula C16H31IN2 B1602721 1-Dodecyl-3-methylimidazolium iodide CAS No. 81995-09-7

1-Dodecyl-3-methylimidazolium iodide

Cat. No. B1602721
CAS RN: 81995-09-7
M. Wt: 378.34 g/mol
InChI Key: RQVJLVQTNZVVRZ-UHFFFAOYSA-M
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Description

1-Dodecyl-3-methylimidazolium iodide, also known as 1-Lauryl-3-methylimidazolium iodide, is a chemical compound with the empirical formula C16H31IN2. It has a molecular weight of 378.34 . It is typically available in solid form .


Synthesis Analysis

The synthesis of similar imidazolium-based ionic liquids typically involves the reaction of the corresponding alkylimidazole with alkylhalides in an acetonitrile solution . The resulting reaction product is then washed with ethyl ether and dried under vacuum .


Molecular Structure Analysis

The molecular structure of 1-Dodecyl-3-methylimidazolium iodide consists of a long alkyl chain attached to an imidazolium ring, which carries a positive charge. The iodide ion associated with the imidazolium cation provides the compound’s overall neutrality .


Physical And Chemical Properties Analysis

1-Dodecyl-3-methylimidazolium iodide is a solid at room temperature . It is typically stored at temperatures between 2-8°C .

Scientific Research Applications

Electrochemistry

1-Dodecyl-3-methylimidazolium iodide: is utilized in electrochemical applications due to its excellent conductivity and electrochemical stability. It serves as a non-aqueous electrolyte in devices such as batteries and supercapacitors, where it facilitates the efficient transfer of ions, contributing to enhanced charge storage and power delivery .

Antimicrobial Agents

This compound has shown significant antibacterial and antifungal activity, making it a potential candidate for use as a low-toxicity biocide. Its effectiveness against a wide range of bacteria and fungi, including multidrug-resistant strains, is particularly noteworthy for medical and sanitary applications .

Solar Energy Conversion

In the field of renewable energy, 1-Dodecyl-3-methylimidazolium iodide is used in dye-sensitized solar cells (DSSCs). It acts as a charge-carrier transporter with redox couples, which is crucial for the conversion of solar energy into electricity. Its role in DSSCs highlights its importance in the development of sustainable energy technologies .

Chemical Separations

The ionic liquid’s unique properties are exploited in chemical separations, where it can selectively dissolve and separate compounds based on their polarity and solubility. This application is vital in pharmaceuticals, environmental remediation, and the chemical industry for purifying substances and reducing waste .

Biocatalysis

1-Dodecyl-3-methylimidazolium iodide: is also used in biocatalysis to enhance the efficiency of enzymatic reactions. It can stabilize enzymes and increase their activity, which is beneficial for industrial processes that rely on biocatalysts for the production of chemicals, pharmaceuticals, and biofuels .

Biomass Conversion

In the context of bioenergy, this ionic liquid plays a role in the conversion of biomass into valuable chemicals and fuels. It can break down complex plant materials into simpler molecules, facilitating their transformation into biofuels and contributing to the circular economy .

Polymer Chemistry

The compound is involved in the synthesis and modification of polymers. Its ionic nature can influence polymer properties such as solubility, thermal stability, and mechanical strength, which are critical for creating advanced materials with specific functionalities .

Medicinal Chemistry

Lastly, in medicinal chemistry, 1-Dodecyl-3-methylimidazolium iodide is explored for its potential therapeutic applications. Its interaction with proteins and nucleic acids can lead to the development of new drugs and diagnostic tools, enhancing healthcare outcomes .

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .

Future Directions

1-Dodecyl-3-methylimidazolium iodide and similar imidazolium-based ionic liquids have been studied for their potential applications in various fields. For instance, they have been evaluated as antimicrobials against a wide range of bacteria and fungi . They have also been used as electrolytes in dye-sensitized solar cells, leading to high short circuit photocurrent density and high light-to-electricity conversion efficiency . Further investigation into these and other potential applications is ongoing.

Mechanism of Action

Target of Action

1-Dodecyl-3-methylimidazolium iodide is a type of ionic liquid that has been evaluated for its antimicrobial properties . Its primary targets are a wide range of bacteria and fungi . It interacts with these microorganisms, disrupting their normal functions and leading to their elimination.

Mode of Action

The compound’s mode of action is primarily through its interaction with its microbial targets. It has been suggested that 1-Dodecyl-3-methylimidazolium iodide can bind to proteins such as cytochrome c, inhibiting its activity and thereby interrupting the electron transport pathway between bacteria . This disruption of essential biochemical processes in the microorganisms leads to their death.

Biochemical Pathways

The affected biochemical pathway is the electron transport chain in the microorganisms. By inhibiting cytochrome c, 1-Dodecyl-3-methylimidazolium iodide disrupts the flow of electrons, which is crucial for the production of ATP, the energy currency of the cell . This disruption leads to energy depletion in the microorganisms, affecting their survival and proliferation.

Pharmacokinetics

Given its ionic nature and large molecular weight (37834 g/mol) , it is likely to have low bioavailability and may require specific delivery methods for effective use.

Result of Action

The result of the action of 1-Dodecyl-3-methylimidazolium iodide is the significant reduction or elimination of targeted bacteria and fungi . This antimicrobial effect makes it a potential candidate for use as a biocide, particularly against multidrug-resistant strains .

Action Environment

The action of 1-Dodecyl-3-methylimidazolium iodide can be influenced by environmental factors. For instance, it is recommended to avoid dust formation and to use the compound only in well-ventilated areas or outdoors Moreover, the compound’s efficacy may be affected by the presence of other substances in the environment

properties

IUPAC Name

1-dodecyl-3-methylimidazol-3-ium;iodide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N2.HI/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;/h14-16H,3-13H2,1-2H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQVJLVQTNZVVRZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCN1C=C[N+](=C1)C.[I-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31IN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049359
Record name 1-Dodecyl-3-methylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Dodecyl-3-methylimidazolium iodide

CAS RN

81995-09-7
Record name 1-Dodecyl-3-methylimidazolium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6049359
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Dodecyl-3-methylimidazolium iodide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1-Dodecyl-3-methylimidazolium iodide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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